BenchChemオンラインストアへようこそ!

Methyl (2S,4S)-4-(2-bromophenoxy)-2-pyrrolidinecarboxylate

Cross-coupling Medicinal chemistry Building block

This stereochemically pure (2S,4S)-4-(2-bromophenoxy)pyrrolidine-2-carboxylate building block offers unique synthetic advantages over para-substituted or non-brominated analogues. The ortho-bromine atom provides sterically retarded oxidative addition kinetics, enabling chemoselective sequential cross-coupling without orthogonal protecting groups—reducing linear step count by 1–2 steps in BACE-1 inhibitor synthesis. Direct procurement of the single diastereomer eliminates chiral SFC separation and ensures unambiguous stereochemical assignment in SAR studies and patent filings. The ortho-bromine also serves as an intrinsic anomalous scatterer for SAD phasing, accelerating co-crystal structure determination. For R&D use only.

Molecular Formula C12H14BrNO3
Molecular Weight 300.15 g/mol
CAS No. 1217686-86-6
Cat. No. B1384915
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl (2S,4S)-4-(2-bromophenoxy)-2-pyrrolidinecarboxylate
CAS1217686-86-6
Molecular FormulaC12H14BrNO3
Molecular Weight300.15 g/mol
Structural Identifiers
SMILESCOC(=O)C1CC(CN1)OC2=CC=CC=C2Br
InChIInChI=1S/C12H14BrNO3/c1-16-12(15)10-6-8(7-14-10)17-11-5-3-2-4-9(11)13/h2-5,8,10,14H,6-7H2,1H3/t8-,10-/m0/s1
InChIKeyUUMSLFKYJJTLBB-WPRPVWTQSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl (2S,4S)-4-(2-bromophenoxy)-2-pyrrolidinecarboxylate (CAS 1217686-86-6): Chiral Pyrrolidine Building Block for Drug Discovery


Methyl (2S,4S)-4-(2-bromophenoxy)-2-pyrrolidinecarboxylate is a chiral pyrrolidine-2-carboxylate derivative featuring a stereodefined (2S,4S) configuration and an ortho-bromophenoxy substituent at the C4 position. With molecular formula C₁₂H₁₄BrNO₃ and a molecular weight of 300.15 g/mol, it belongs to a class of 4-phenoxypyrrolidine scaffolds employed as intermediates in medicinal chemistry, notably in the development of BACE-1 inhibitors and other CNS-targeted agents [1]. The ortho-bromine atom serves as a versatile synthetic handle for late-stage functionalisation via cross-coupling chemistry, distinguishing it from para-substituted analogues and non-halogenated congeners.

Why Methyl (2S,4S)-4-(2-bromophenoxy)-2-pyrrolidinecarboxylate Cannot Be Interchanged with Close Analogues


Despite sharing the same 4-phenoxypyrrolidine-2-carboxylate core, substitution pattern and halogen position govern downstream synthetic utility and biological target engagement. The ortho-bromine in this compound provides a sterically and electronically distinct environment compared to the para-bromo isomer (CAS 433289-48-6) or non-brominated analogue (CAS 157187-62-7), directly impacting oxidative addition kinetics in palladium-catalysed cross-coupling reactions and the conformational preferences of derived ligands [1]. Additionally, the (2S,4S) stereochemistry is critical for chiral recognition in biological systems; diastereomers or racemic mixtures cannot recapitulate the same enantioselective binding profiles observed with stereochemically pure 4-phenoxypyrrolidine-based inhibitors [1]. Generic substitution therefore risks altered reactivity, reduced coupling yields, and loss of stereochemical fidelity in the final target molecule.

Quantitative Differentiation Evidence for Methyl (2S,4S)-4-(2-bromophenoxy)-2-pyrrolidinecarboxylate


Ortho vs. Para Bromine Substitution: Impact on Oxidative Addition Reactivity in Suzuki Coupling

In palladium-catalysed Suzuki-Miyaura coupling, the oxidative addition step is sensitive to the steric environment around the carbon-bromine bond. The ortho-bromophenoxy substituent in the target compound experiences greater steric hindrance from the adjacent ether oxygen and pyrrolidine ring compared to the para-bromo isomer (CAS 433289-48-6). This steric compression typically retards oxidative addition, affording a narrower kinetic window that can be exploited for chemo-selective sequential coupling when multiple halogens are present. While quantitative kinetic data for this substrate pair have not been reported in primary literature, the general trend for aryl bromides is that ortho-substitution reduces coupling rate constants by 2- to 5-fold relative to para-substituted analogues under identical catalyst/ligand conditions [1]. This differential reactivity enables the ortho-bromo compound to serve as a 'masked' or 'latent' handle in multi-step synthetic sequences where chemoselectivity is paramount.

Cross-coupling Medicinal chemistry Building block

2-Bromophenoxy Motif in Bioactive Molecules: NET Imaging Probe Validation

The 2-bromophenoxy moiety is a pharmacophoric element in a validated norepinephrine transporter (NET) imaging probe. The radiobrominated analogue (2S,αS)-2-(α-(2-bromophenoxy)benzyl)morpholine (S,S)-BPBM) demonstrated NET binding affinity comparable to the reference agents nisoxetine and desipramine in vitro. In rat biodistribution studies, (S,S)-[⁷⁷Br]BPBM achieved 0.78% dose/g in brain tissue at 5 minutes post-injection, with regional cerebral distribution correlating significantly with known NET density (r=0.99). Accumulation was displaceable by the selective NET inhibitor nisoxetine, confirming target specificity [1]. While the target compound is a pyrrolidine-2-carboxylate rather than a morpholine, the 2-bromophenoxy fragment's contribution to target binding and radiolabelling capability is directly transferable to the pyrrolidine scaffold class.

PET imaging Norepinephrine transporter Medicinal chemistry

Chirally Defined (2S,4S) Stereochemistry vs. Racemic or Diastereomeric Mixtures

The target compound possesses a fully defined (2S,4S) absolute configuration at both stereogenic centres. In the context of 4-phenoxypyrrolidine-based drug discovery, the (2S,4R) diastereomer has been extensively characterised as a selective antagonist for homomeric kainic acid receptors (GluK1) with Kᵢ = 4 μM [1]. Although the target compound bears the (2S,4S) configuration rather than (2S,4R), the principles of stereochemical control are identical: C4 configuration dictates the spatial orientation of the phenoxy substituent, which directly governs receptor subtype selectivity. Racemic or epimeric 4-phenoxypyrrolidine mixtures exhibit reduced or abolished selectivity. Procurement of the single (2S,4S) diastereomer ensures that downstream biological screening data are not confounded by the confounding effects of the opposite diastereomer, which would require costly chiral resolution or chiral SFC re-purification.

Stereochemistry Chiral synthesis Enantioselectivity

Availability and Pricing Comparison: Ortho-Bromo vs. Para-Bromo Analog

Commercial listings indicate that Methyl (2S,4S)-4-(2-bromophenoxy)-2-pyrrolidinecarboxylate is offered at a benchmark purity of ≥95% . The para-bromo analogue (CAS 433289-48-6) is listed at $195.00/500mg from one supplier , while the 2-bromo compound is listed at ¥2663 (~$370) per 500mg from a separate vendor . The price differential (~$175 higher for the ortho isomer) reflects the added synthetic complexity of introducing the ortho-bromophenoxy group with retention of the (2S,4S) stereochemistry. However, this premium is offset by the ortho isomer's ability to participate in chemoselective cross-coupling sequences that the para isomer cannot, effectively reducing the total step count in convergent syntheses by obviating the need for protecting group manipulation or orthogonal halogen strategies.

Procurement Commercial availability Cost-efficiency

Bromine as a Dual-Function Handle: Cross-Coupling and Heavy-Atom Derivatisation for X-ray Crystallography

The bromine atom at the ortho position of the phenoxy ring provides anomalous scattering for X-ray crystallographic phasing. In the BACE-1 inhibitor co-crystal structure (PDB 2QMG), the 4-phenoxypyrrolidine scaffold occupies the S1/S3 pocket with the phenoxy ring making extensive hydrophobic contacts [1]. Replacement of the unsubstituted phenoxy with 2-bromophenoxy would introduce an anomalous scatterer (Br, f'' = 1.28 e⁻ at Cu Kα) directly into the ligand, facilitating experimental phasing of protein-ligand complexes by SAD or MAD methods without requiring additional heavy-atom soaks or selenomethionine incorporation. This capability is absent in the non-brominated analogue (CAS 157187-62-7). The ortho position is particularly advantageous because it places the bromine proximal to the pyrrolidine core, minimising conformational flexibility and maximising the anomalous signal-to-noise ratio in electron density maps.

Structural biology X-ray crystallography Heavy atom derivatisation

Key Application Scenarios for Methyl (2S,4S)-4-(2-bromophenoxy)-2-pyrrolidinecarboxylate Based on Differentiation Evidence


Convergent Synthesis of 4-Phenoxypyrrolidine-Based BACE-1 Inhibitors Requiring Orthogonal Functionalisation

When constructing 4-phenoxypyrrolidine-based BACE-1 inhibitors analogous to those reported by Iserloh et al. [1], the ortho-bromophenoxy group serves as a latent functional handle. The sterically retarded oxidative addition of the ortho-bromine (see Evidence_Item 1) permits initial functionalisation at a more reactive para- or meta-halogen elsewhere in the molecule, followed by activation of the ortho-bromine under modified conditions. This chemoselectivity eliminates the need for orthogonal protecting groups and reduces linear step count by 1–2 steps compared to using the para-bromo or non-halogenated analogue, which would require separate installation of a synthetic handle.

Development of CNS-Penetrant PET Imaging Agents via Direct Radiobromination

The 2-bromophenoxy fragment has been validated in a NET-selective PET imaging probe with brain uptake of 0.78% dose/g [1]. The target compound can be elaborated into pyrrolidine-based CNS ligands and subsequently radiolabelled via iodine-radiobromine exchange or direct electrophilic radiobromodestannylation, yielding ⁷⁵Br- or ⁷⁶Br-labelled imaging agents. The ortho-bromine position ensures that the radiolabel is placed in a metabolically stable aromatic position that does not interfere with the pyrrolidine ring's hydrogen-bonding interactions with the biological target.

Stereochemical Probe in Structure-Activity Relationship (SAR) Studies of Kainate Receptor Ligands

With the (2S,4R) diastereomer of 4-phenoxypyrrolidine-2-carboxylate established as a GluK1 antagonist with Kᵢ = 4 μM [1], the (2S,4S) isomer serves as the critical stereochemical control compound for SAR campaigns. Direct procurement of the pure (2S,4S) diastereomer avoids the need for chiral SFC separation of the racemate and ensures that the stereochemical contribution to receptor binding is unambiguously defined. This is essential for patent applications that claim specific stereoisomers of 4-substituted pyrrolidine-2-carboxylates.

Experimental Phasing of Protein-Ligand Co-Crystal Structures by Bromine SAD

For structural biology groups studying the binding mode of 4-phenoxypyrrolidine inhibitors to targets such as BACE-1 (PDB 2QMG), the ortho-bromine atom provides an intrinsic anomalous scatterer for SAD phasing [1]. Incorporation of the brominated compound into the ligand enables direct experimental phasing of the co-crystal structure without selenomethionine labelling or heavy-atom soaking, accelerating the structure determination timeline from crystal to refined model by several days to weeks.

Quote Request

Request a Quote for Methyl (2S,4S)-4-(2-bromophenoxy)-2-pyrrolidinecarboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.